12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one
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Overview
Description
12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[108002,904,8013,18]icosa-2,14,17-trien-16-one is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents include strong acids or bases to facilitate ring closure.
Functional Group Introduction: Subsequent steps involve the introduction of the fluoro, hydroxyl, and acetyl groups. This can be achieved through reactions such as fluorination, hydroxylation, and acetylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. For example, the hydroxyl and acetyl groups can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 11-Hydroxy-12-methoxyabietatriene
- 17beta-Hydroxy-17-methylandrosta-4,9(11)-dien-3-one
- 12-(3-Bromophenyl)-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Biological Activity
The compound 12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one is a complex organic molecule with potential biological activity due to its unique structural features and functional groups. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name : (1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- Molecular Formula : C24H31FO6
- Molecular Weight : 440.5 g/mol
- CAS Number : 352431-33-5
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with various biological systems and its potential therapeutic applications.
- Receptor Interaction : The compound may interact with specific receptors in the body that are involved in various physiological processes.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes that play critical roles in metabolic pathways.
Anticancer Activity
A study investigated the anticancer properties of similar compounds within the same class as 12-Fluoro-11-hydroxy derivatives. These compounds demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
Compound B | HeLa (Cervical) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
Research has indicated that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 1000 | 300 |
IL-6 | 800 | 250 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound shows good absorption characteristics in preclinical models.
- Metabolism : It undergoes metabolic transformations primarily in the liver.
- Excretion : Predominantly excreted via urine after metabolic conversion.
Properties
Molecular Formula |
C24H29FO6 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-10,15,17,19,26,28H,5-6,11-12H2,1-4H3 |
InChI Key |
ZIASJPXEBODFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C=C3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
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